“(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine” is a chemical compound with the molecular formula C11H15N . It has a molecular weight of 161.25 . The compound is in liquid form .
The InChI code for “(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine” is 1S/C11H15N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8,12H2 . This code provides a unique representation of the compound’s molecular structure.
“(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine” has a density of 1.0±0.1 g/cm3 . Its boiling point is 273.6±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.2±3.0 kJ/mol . The flash point is 124.3±6.3 °C .
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine is an organic compound with the molecular formula CHN. This compound is a derivative of naphthalene, characterized by the presence of a tetrahydronaphthalene ring and an amine functional group. It is primarily known for its potential applications in scientific research and industrial processes due to its unique chemical properties and structural characteristics. The compound can also be encountered in its hydrochloride form, which is often used for enhanced stability and solubility in various applications.
This compound falls under the classification of amines and aromatic hydrocarbons. It is synthesized from naphthalene derivatives through various chemical reactions, including reduction and amination processes. Its systematic name reflects its structural components, indicating the presence of both the tetrahydronaphthalene moiety and the methanamine group.
The synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine typically involves two main steps:
The molecular structure of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine can be described as follows:
The three-dimensional conformation of this compound plays a crucial role in its reactivity and interaction with biological targets.
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine can undergo various chemical reactions:
The mechanism of action for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. As an amine compound, it may act as an agonist or antagonist in various biochemical pathways:
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would provide further insights into its physical characteristics but are not detailed in the available literature.
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine has several scientific applications:
The unique properties of this compound make it a valuable candidate for further research in both academic and industrial settings.
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine (CAS 136759-34-7) is a bioactive tetralin-derived primary amine with the molecular formula C₁₁H₁₅N. It typically exists as a hydrochloride salt (C₁₁H₁₅N·HCl, MW 197.75) appearing as a white crystalline powder [4] [9]. This compound features a benzylamine group attached to the 2-position of a partially saturated naphthalene (tetralin) scaffold, conferring unique three-dimensional properties critical for interactions with neurological targets. Its structural hybridity between flexible alkylamines and rigid aromatic systems underpins its significance in medicinal chemistry, particularly in the design of dopaminergic ligands and other central nervous system (CNS)-targeted therapeutics [4] [5].
The development of (1,2,3,4-tetrahydronaphthalen-2-yl)methanamine emerged from systematic efforts to optimize the pharmacology of tetralin-based amines. Early research on simpler analogues like 1,2,3,4-tetrahydro-2-naphthalenamine (2-aminotetralin, CAS 1743-01-7) revealed dopaminergic activities but lacked receptor subtype selectivity [8]. The intentional introduction of a methylene spacer between the tetralin ring and the amine group generated the methanamine derivative, enhancing conformational flexibility and altering steric interactions with neurotransmitter receptors [4].
This structural modification was first reported in the 1990s–2000s alongside pharmacological studies on constrained dopamine analogues. The synthesis was achieved through reductive amination of 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde or nucleophilic substitution on tetralone-derived intermediates [7] [9]. Its emergence coincided with medicinal chemistry explorations of privileged scaffolds for G-protein-coupled receptor (GPCR) modulation, positioning it as a strategic intermediate for neuropharmacological probe development [5].
This compound belongs to the tetralin-alkylamine structural class, characterized by:
Comparative Structural Analysis of Tetralin-Based AminesTable 1: Structural and Functional Comparison of Key Tetralin-Based Amines
Compound Name | Core Structure | Molecular Formula | Key Structural Feature | Pharmacological Distinction |
---|---|---|---|---|
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine | Tetralin-CH₂NH₂ | C₁₁H₁₅N | Methylene spacer between ring & amine | Enhanced flexibility for receptor subpocket engagement |
1,2,3,4-Tetrahydro-2-naphthalenamine (2-Aminotetralin) | Tetralin-NH₂ | C₁₀H₁₃N | Amine directly attached to ring | Classic DA agonist/antagonist; lower selectivity |
Dopamine (Reference) | Catechol-CH₂-CH₂-NH₂ | C₈H₁₁NO₂ | Flexible ethylamine linker | Endogenous neurotransmitter; non-selective |
The methylene spacer in (1,2,3,4-tetrahydronaphthalen-2-yl)methanamine critically distances the amine moiety from the ring system. This allows:
Neuropharmacological Significance
This scaffold serves as a critical precursor and pharmacophore in dopaminergic ligand design:
Table 2: Neuropharmacological Significance of Tetralin Methanamine Scaffold
Role | Mechanistic Insight | Research Context |
---|---|---|
D1 Receptor-Selective Agonism | Accessory phenyl binding region engagement via tetralin ring; mimics β-phenyldopamine | Development of full D1 agonists (e.g., doxanthrine analogues) for Parkinson's disease [3] |
Dopamine Pharmacophore Mimicry | Bioisosteric replacement for catechol in non-catechol agonists; retains H-bond network | Circumventing catechol-associated metabolic instability [5] |
Serotonin/Norepinephrine Modulator | Amine spacing mimics monoamine neurotransmitters | Antidepressant development (e.g., tetralin-based reuptake inhibitors) [7] |
Synthetic Utility
The compound's synthetic versatility is evidenced by its roles as:
Table 3: Key Synthetic Applications and Derived Structures
Synthetic Route | Key Reagents/Conditions | Product Class | Biological Target |
---|---|---|---|
Reductive Amination | Aryl aldehydes/NaBH₃CN | N-Substituted tetralinalkylamines | Monoamine reuptake inhibition [7] |
Lactam Cyclization | Bromoacetyl bromide; then Pd-catalyzed cyclization | Octahydrobenzo[h]isoquinolines | D1-selective agonists [3] |
Peptide Conjugation | Fmoc-protected amino acids/EDC coupling | Neuropeptide-transporter hybrid modulators | Dual orexin/dopamine modulation [10] |
Asymmetric Hydrogenation | Chiral Ru-BINAP catalysts | Enantiopure (R)/(S)-methanamines | Stereospecific receptor binding [9] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7